Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Overview
Description
Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group and an acetylamino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate typically involves the following steps:
Acylation Reaction: The starting material, 4-bromophenylacetic acid, is reacted with thionyl chloride to form 4-bromophenylacetyl chloride.
Amidation Reaction: The 4-bromophenylacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: Finally, the amide is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the acetylamino moiety can be reduced to form corresponding alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium methoxide yields methoxy-substituted derivatives.
Reduction Reactions: Reduction of the carbonyl group yields alcohol derivatives.
Hydrolysis: Hydrolysis yields 4-aminobenzoic acid and methanol.
Scientific Research Applications
Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the acetylamino group.
Methyl 4-(4-bromophenoxy)benzoate: Contains a bromophenoxy group instead of a bromophenyl group.
Methyl 2-(4-bromophenyl)acetate: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is unique due to the presence of both the bromophenyl and acetylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-16(20)12-4-8-14(9-5-12)18-15(19)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKNYHLACLVDRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233602 | |
Record name | Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349430-30-4 | |
Record name | Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349430-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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